molecular formula C31H34FN5O3 B15143895 ATX inhibitor 20

ATX inhibitor 20

Cat. No.: B15143895
M. Wt: 543.6 g/mol
InChI Key: JEUXYVLLBKFEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 20 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATX inhibitor 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: ATX inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s inhibitory activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

ATX inhibitor 20 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders. In industry, it is used in the development of new drugs and therapeutic strategies targeting autotaxin .

Mechanism of Action

ATX inhibitor 20 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, leading to a decrease in lysophosphatidic acid levels. The inhibition of autotaxin affects various molecular targets and pathways involved in cell proliferation, migration, and cytokine production .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ATX inhibitor 20 include GLPG1690, BBT-877, and BLD-0409. These compounds also inhibit autotaxin and have been explored for their therapeutic potential in various diseases .

Uniqueness: this compound is unique in its chemical structure and inhibitory activity compared to other autotaxin inhibitors. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for treating diseases associated with autotaxin activity .

Properties

Molecular Formula

C31H34FN5O3

Molecular Weight

543.6 g/mol

IUPAC Name

N-[1-ethyl-3-[(4-fluorophenyl)methylcarbamoylamino]indol-5-yl]-4-[(4-hydroxypiperidin-1-yl)methyl]benzamide

InChI

InChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40)

InChI Key

JEUXYVLLBKFEGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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